molecular formula C30H22Cl2N2O3S B11686444 (2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11686444
M. Wt: 561.5 g/mol
InChI Key: FXUIOZUTRYXCQX-DSIJOVAXSA-N
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Description

(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Formation of the Benzylidene Moiety: The benzylidene group is formed by the condensation of an aldehyde with the thiazolidinone intermediate.

    Etherification: The final step involves the etherification of the benzylidene intermediate with 2,4-dichlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imine and benzylidene groups, converting them to amines and alkanes, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzyl ether moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H22Cl2N2O3S

Molecular Weight

561.5 g/mol

IUPAC Name

(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H22Cl2N2O3S/c1-36-27-16-20(12-15-26(27)37-19-21-13-14-22(31)18-25(21)32)17-28-29(35)34(24-10-6-3-7-11-24)30(38-28)33-23-8-4-2-5-9-23/h2-18H,19H2,1H3/b28-17-,33-30?

InChI Key

FXUIOZUTRYXCQX-DSIJOVAXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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